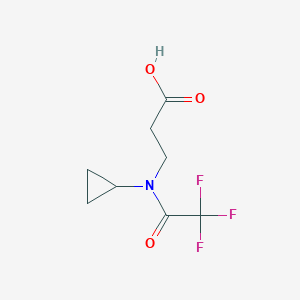
3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid: is an organic compound with the molecular formula C8H10F3NO3 and a molecular weight of 225.17 . This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and an acetamido group attached to a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid typically involves the reaction of cyclopropylamine with 2,2,2-trifluoroacetyl chloride to form the intermediate 2,2,2-trifluoroacetamido-cyclopropane. This intermediate is then reacted with acrylonitrile under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers .
Mécanisme D'action
The mechanism of action of 3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The cyclopropyl group contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical reactions .
Comparaison Avec Des Composés Similaires
- 3-(2,2,2-Trifluoroacetamido)propanoic acid
- 3-(2-Ethoxyphenoxy)propanoic acid
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- 3-(2-Hydroxyethoxy)propanoic acid
Comparison: Compared to similar compounds, 3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid is unique due to the presence of the cyclopropyl group, which imparts additional stability and reactivity. The trifluoromethyl group enhances its binding affinity and makes it useful in fluorine-19 NMR studies. These features distinguish it from other compounds with similar functional groups .
Propriétés
Formule moléculaire |
C8H10F3NO3 |
|---|---|
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
3-[cyclopropyl-(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12(5-1-2-5)4-3-6(13)14/h5H,1-4H2,(H,13,14) |
Clé InChI |
VEDTYTAFMKGAJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N(CCC(=O)O)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


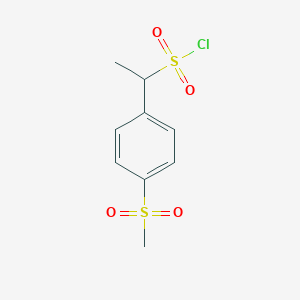

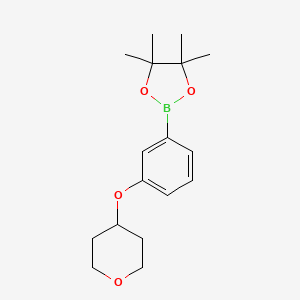
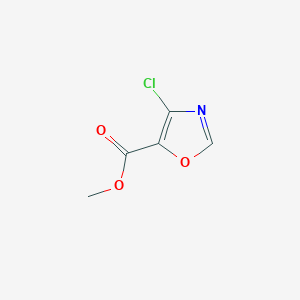
![4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13650887.png)


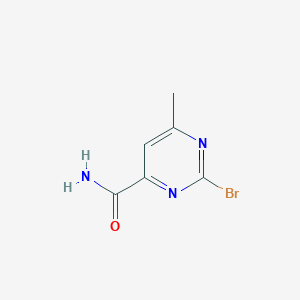
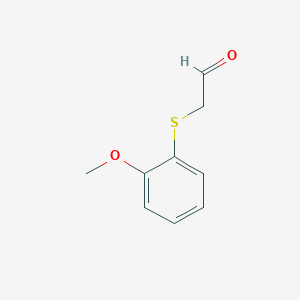
![5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13650920.png)
![3-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13650921.png)
![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)
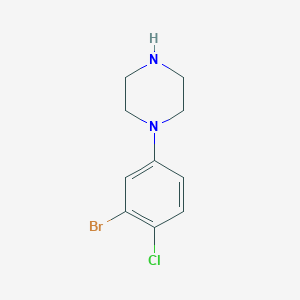
![Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-](/img/structure/B13650948.png)
